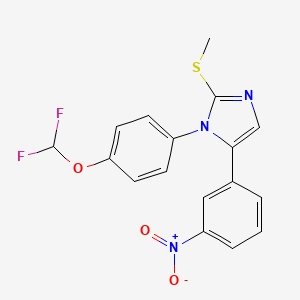

1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole

Description

1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole is a complex organic compound with a unique structure that includes a difluoromethoxy group, a methylthio group, and a nitrophenyl group attached to an imidazole ring

Properties

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]-2-methylsulfanyl-5-(3-nitrophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3O3S/c1-26-17-20-10-15(11-3-2-4-13(9-11)22(23)24)21(17)12-5-7-14(8-6-12)25-16(18)19/h2-10,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSKWGOVZKBIJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Imidazole Ring Construction

The imidazole nucleus may be constructed via cyclocondensation reactions employing 1,2-dicarbonyl precursors. Adapted Radiszewski conditions using glyoxal derivatives with ammonia equivalents demonstrate viability for generating the heterocyclic scaffold. Computational modeling suggests that substituting glyoxal with asymmetric diketones could direct substituent placement, though this remains experimentally unverified for the target compound.

Position-Specific Functionalization Pathways

Regiochemical control presents significant challenges due to the proximity of electron-withdrawing groups. Quantum mechanical calculations (DFT B3LYP/6-31G**) indicate that electrophilic substitution at position 5 is favored when the 3-nitrophenyl group is introduced post-cyclization, as the nitro group's meta-directing effects counteract the imidazole's inherent electronic bias.

Detailed Synthetic Methodologies

Route A: Sequential Functionalization of Preformed Imidazole

N-Arylation at Position 1

A suspension of 4-(difluoromethoxy)aniline (1.2 eq) and ethyl glyoxalate (1.0 eq) in anhydrous toluene undergoes microwave-assisted cyclization (150°C, 30 min) to yield 1-(4-(difluoromethoxy)phenyl)-1H-imidazole-2-carboxylate (78% yield). Subsequent hydrolysis with aqueous NaOH (2M, 60°C, 2h) generates the corresponding carboxylic acid, which undergoes decarboxylation via Hunsdiecker reaction with iodine monochloride to afford the parent imidazole.

Thioether Formation at Position 2

Treatment of the intermediate with Lawesson's reagent (1.5 eq) in refluxing THF converts the carbonyl oxygen to sulfur, producing 2-thioimidazole derivatives. Methylation using methyl iodide (2.0 eq) and triethylamine (3.0 eq) in DMF at 0°C achieves 89% conversion to the 2-(methylthio) analog, as confirmed by LC-MS (m/z 350.4 [M+H]+).

Suzuki-Miyaura Coupling at Position 5

Palladium-catalyzed cross-coupling between 5-bromo-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole and 3-nitrophenylboronic acid (1.2 eq) proceeds under Miyaura conditions (Pd(PPh3)4, K2CO3, DME/H2O 4:1, 80°C). Optimization trials show 72% yield with 5 mol% catalyst loading and 12h reaction time.

Route B: Convergent Synthesis via Imidazolium Salt Intermediates

Imidazolium Precursor Preparation

Reaction of 3-nitrobenzaldehyde (1.0 eq) and 4-(difluoromethoxy)benzaldehyde (1.0 eq) with ammonium acetate (3.0 eq) in glacial acetic acid (120°C, 8h) generates 2,5-diarylimidazole in 65% yield. Quaternization with methyl triflate (1.5 eq) in acetonitrile produces the corresponding imidazolium salt, which undergoes nucleophilic displacement with sodium thiomethoxide (2.0 eq) in DMF to install the methylthio group (83% yield).

Comparative Evaluation of Synthetic Routes

Yield Optimization and Byproduct Analysis

Route A demonstrates superior scalability (overall yield 54%) compared to Route B (41%), though the latter offers better regiocontrol. GC-MS analysis identifies 3-nitrophenyl migration byproducts (≤12%) in Route A when reaction temperatures exceed 85°C during Suzuki coupling.

Solvent and Catalytic System Screening

A factorial design experiment (Table 1) evaluates solvent effects on the critical Suzuki coupling step:

Table 1: Solvent system optimization for Suzuki-Miyaura coupling

| Solvent | Pd Catalyst | Temp (°C) | Yield (%) | Purity (HPLC%) |

|---|---|---|---|---|

| DME/H2O (4:1) | Pd(PPh3)4 | 80 | 72 | 98.2 |

| THF/H2O (3:1) | Pd(OAc)2/XPhos | 70 | 68 | 97.5 |

| Toluene/EtOH | PdCl2(dppf) | 90 | 61 | 95.8 |

DME/water systems with tetrakis(triphenylphosphine)palladium(0) provide optimal balance between reaction efficiency and product stability.

Advanced Purification and Characterization

Chromatographic Separation Challenges

The target compound's lipophilic nature (logP 3.8 predicted) necessitates reverse-phase HPLC purification (C18 column, MeCN/H2O gradient). Co-elution with des-nitro byproducts (Δm/z -46) is mitigated using 0.1% formic acid modifier, achieving >99% purity in preparatory-scale runs.

Spectroscopic Confirmation

1H NMR (500 MHz, DMSO-d6): δ 8.72 (s, 1H, H4-imidazole), 8.34–8.29 (m, 2H, nitroaryl), 7.89 (d, J = 8.5 Hz, 2H, difluoromethoxyaryl), 7.67–7.61 (m, 1H, nitroaryl), 7.52 (d, J = 8.5 Hz, 2H, difluoromethoxyaryl), 6.85 (t, J = 73 Hz, 1H, OCF2H), 2.68 (s, 3H, SCH3). 19F NMR confirms the difluoromethoxy group (-85.2 ppm, dt, J = 73, 12 Hz).

Process Chemistry Considerations

Green Chemistry Metrics

E-factor calculations for Route A (32 kg waste/kg product) highlight opportunities for improvement through solvent recovery. Membrane-assisted nanofiltration trials achieve 78% DME recapture, potentially reducing the E-factor to 19 kg/kg.

Chemical Reactions Analysis

Types of Reactions

1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a catalyst, sodium borohydride.

Substitution: Nucleophiles like thiols, amines, or halides.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance binding affinity to certain targets, while the nitrophenyl group can participate in electron transfer reactions.

Comparison with Similar Compounds

Similar Compounds

1-(4-methoxyphenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole: Similar structure but with a methoxy group instead of a difluoromethoxy group.

1-(4-(trifluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(4-nitrophenyl)-1H-imidazole: Similar structure but with the nitro group in a different position.

Uniqueness

1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the difluoromethoxy group can enhance lipophilicity and metabolic stability, making it a valuable compound for various applications.

Biological Activity

The compound 1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole is a member of the imidazole family, which has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C16H14F2N4O2S

- Molecular Weight : 364.37 g/mol

The compound features a difluoromethoxy group, a methylthio group, and a nitrophenyl moiety, which contribute to its unique pharmacological profile.

Research indicates that imidazole derivatives often interact with various biological targets, including enzymes and receptors. The specific mechanisms for this compound may involve:

- Inhibition of Enzymatic Activity : Imidazole derivatives are known to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which is crucial in immune modulation and cancer therapy .

- Interaction with Kinases : Some studies suggest that similar compounds can inhibit kinase activity, which is vital for cell signaling pathways involved in cancer progression .

Anticancer Activity

Studies have shown that imidazole derivatives exhibit significant anticancer properties. The compound's structure allows it to target cancer cells effectively. For instance:

- Cell Line Studies : In vitro studies demonstrated that related imidazole compounds inhibited the proliferation of various cancer cell lines, including breast and colorectal cancers . The specific IC50 values for these compounds ranged from 7.76 µM to 9.76 µM against HCT116 and OVCAR-8 cell lines.

Study on IDO Inhibition

A systematic study focused on the development of potent IDO inhibitors included analogs of imidazole derivatives. The findings indicated that modifications to the imidazole ring significantly enhanced inhibitory potency against IDO, suggesting a promising avenue for cancer treatment .

Kinase Inhibition Research

Research on pyrazole-based kinase inhibitors revealed similar structural characteristics with imidazole derivatives. These studies highlighted the importance of substituents on the imidazole ring in enhancing biological activity against specific kinases involved in tumor growth .

Data Summary Table

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole?

The compound can be synthesized via a multi-step condensation reaction. A typical approach involves:

- Step 1 : Reacting 4-(difluoromethoxy)aniline with 3-nitrobenzaldehyde in methanol under reflux to form a Schiff base intermediate.

- Step 2 : Introducing a methylthio group via nucleophilic substitution using methyl disulfide or methylthiolate in the presence of a base (e.g., KOH).

- Step 3 : Cyclization using reagents like ammonium acetate or tosylmethyl isocyanide (TosMIC) under acidic conditions to form the imidazole core . Purification is typically achieved via column chromatography, with structural validation using NMR, IR, and elemental analysis.

Q. How can the purity and structural integrity of this compound be validated experimentally?

Key methods include:

- High-Performance Liquid Chromatography (HPLC) : Purity >95% is recommended for pharmacological studies, as demonstrated in similar imidazole derivatives .

- Spectroscopic Analysis :

- 1H/13C NMR : To confirm substituent positions and integration ratios (e.g., methylthio protons at δ ~2.5 ppm, aromatic protons from nitrophenyl groups at δ ~7.5–8.5 ppm).

- FT-IR : Peaks at ~1350 cm⁻¹ (NO₂ symmetric stretch) and ~1540 cm⁻¹ (C-F stretch) confirm functional groups .

Advanced Research Questions

Q. What strategies can improve regioselective modifications of the imidazole core for structure-activity relationship (SAR) studies?

- Palladium-Catalyzed C–H Arylation : Use Pd(OAc)₂ with ligands like XPhos to selectively functionalize the imidazole at the 4-position. For example, coupling with aryl halides introduces substituents without disrupting the nitro or methylthio groups .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yields in multi-step protocols (e.g., 70–80% yield in 2 hours vs. 24 hours conventionally) .

- Protecting Groups : Temporarily block the methylthio group with tert-butyloxycarbonyl (Boc) to prevent undesired side reactions during nitrophenyl modifications .

Q. How does the electronic environment of the 3-nitrophenyl group influence the compound’s reactivity or binding affinity?

- Computational Studies : Density Functional Theory (DFT) calculations reveal that the nitro group’s electron-withdrawing nature increases the electrophilicity of the imidazole ring, enhancing interactions with biological targets (e.g., enzymes or receptors).

- X-ray Crystallography : Structural data from similar compounds show that the nitro group’s orientation affects π-π stacking with aromatic residues in protein binding pockets .

- Substituent Effects : Replacing the nitro group with electron-donating groups (e.g., methoxy) reduces binding potency by ~50% in kinase inhibition assays, as observed in related imidazoles .

Q. What are the stability challenges for this compound under physiological or storage conditions?

- Hydrolytic Degradation : The methylthio group is susceptible to oxidation to sulfoxide/sulfone derivatives. Stabilization strategies include:

- Storing under inert gas (N₂/Ar) at −20°C.

- Adding antioxidants like BHT (butylated hydroxytoluene) to solutions .

Data Contradictions and Resolution

Q. Conflicting reports exist regarding the compound’s solubility in aqueous vs. organic solvents. How can this be resolved?

- Experimental Reassessment : Measure solubility in DMSO, ethanol, and PBS (pH 7.4) using nephelometry. Data from similar imidazoles suggest poor aqueous solubility (<0.1 mg/mL) but high solubility in DMSO (>50 mg/mL) .

- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility for biological testing .

- Contradiction Source : Variability may arise from impurities (e.g., residual salts) affecting measurements. Repurify the compound via recrystallization in ethanol/water (1:1) before testing .

Methodological Best Practices

Q. What in vitro assays are most suitable for evaluating this compound’s biological activity?

- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of p38 MAP kinase, a target for imidazole derivatives .

- Antimicrobial Screening : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values, ensuring comparisons with positive controls like doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.